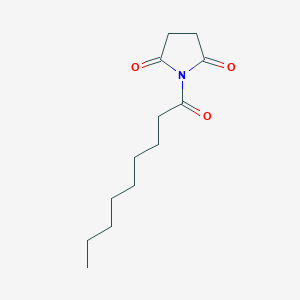

1-Nonanoylpyrrolidine-2,5-dione

Description

Historical Context and Evolution of Pyrrolidine-2,5-diones in Chemical Biology

The journey of pyrrolidine-2,5-diones in medicine is most notably marked by their success as anticonvulsant drugs. wikipedia.org The systematic investigation into this class of compounds gained momentum in the mid-20th century. Early drug screening programs, such as the one initiated by Merritt and Putnam in the 1930s, and later the National Institutes of Health (NIH) Anticonvulsant Screening Program established in 1975, were pivotal in identifying the therapeutic potential of succinimide (B58015) derivatives. nih.gov These programs utilized animal models to test various chemical structures, leading to the discovery of clinically significant anticonvulsants like Ethosuximide, Phensuximide, and Methsuximide, which are primarily used to control absence (petit mal) seizures. wikipedia.orgencyclopedia.com These drugs are believed to exert their effect by inhibiting T-type calcium channels in the thalamus, thereby reducing the characteristic spike-and-wave electrical discharges seen in absence seizures. drugs.comrxlist.com

Significance of the Pyrrolidine-2,5-dione Core as a Privileged Structure in Drug Discovery

The pyrrolidine-2,5-dione nucleus is considered a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them versatile starting points for drug design. The significance of the pyrrolidine (B122466) scaffold stems from several key features:

Three-Dimensionality: The non-planar, sp3-hybridized nature of the saturated pyrrolidine ring allows for the creation of molecules with complex three-dimensional shapes. This is crucial for specific and high-affinity interactions with the intricate binding sites of biological proteins. nih.gov

Stereochemical Diversity: The chiral centers within the pyrrolidine ring allow for the synthesis of various stereoisomers, each of which can have a unique biological profile and binding mode. nih.gov

Synthetic Accessibility: The succinimide core can be readily synthesized and modified, allowing chemists to create large libraries of derivatives with diverse substituents at various positions on the ring. nih.govresearchgate.net

Favorable Physicochemical Properties: The imide group within the structure can facilitate the crossing of biological membranes, a desirable property for drug candidates. wikipedia.org

These characteristics have enabled the development of pyrrolidine-2,5-dione derivatives with a wide array of biological activities beyond epilepsy, including anti-inflammatory, antimicrobial, and anticancer properties. uobasrah.edu.iq

Rationale for Academic Investigation of N-Acylpyrrolidine-2,5-dione Derivatives, with Emphasis on 1-Nonanoylpyrrolidine-2,5-dione

The nitrogen atom of the pyrrolidine-2,5-dione ring is a prime position for chemical modification. The synthesis of N-substituted derivatives is a common strategy to explore the structure-activity relationships (SAR) of the scaffold. N-acyl derivatives, in particular, represent an important area of academic investigation.

The rationale for attaching an acyl group, such as the nine-carbon chain of 1-Nonanoylpyrrolidine-2,5-dione , is rooted in the systematic exploration of lipophilicity. Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter in drug design that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhance Membrane Permeability: Increasing lipophilicity can improve a compound's ability to cross cell membranes, potentially leading to better access to intracellular targets.

Influence Target Binding: The hydrophobic interactions of the long alkyl chain can provide additional binding affinity for the active site of a target protein, particularly if the site has a hydrophobic pocket.

Modify Formulation and Solubility: The acyl chain can alter the compound's solubility characteristics, which is a key consideration in developing pharmaceutical formulations.

While specific research on 1-Nonanoylpyrrolidine-2,5-dione is not extensively documented in publicly available literature, its investigation is a logical step in the broader academic effort to fully map the therapeutic potential of the N-acylsuccinimide class. Studies on other N-acyl compounds have shown that varying the chain length can significantly impact biological activity, a principle that underpins the investigation of derivatives like the nonanoyl variant. nih.govnih.gov

Overview of Current Research Trajectories for Pyrrolidine-2,5-dione Compounds

Contemporary research continues to uncover new therapeutic applications for pyrrolidine-2,5-dione derivatives. The versatility of this scaffold allows for its application in diverse disease areas. Current research trajectories include:

Anticonvulsants: Research continues to refine the anticonvulsant properties of this class, seeking derivatives with improved efficacy and broader applicability to different seizure types. nih.govfrontiersin.org

Anti-inflammatory Agents: Many derivatives have been synthesized and tested as inhibitors of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX), making them candidates for treating inflammatory diseases. nih.govebi.ac.uknih.gov

Anticancer Agents: The scaffold has been used to design compounds with cytotoxic activity against various cancer cell lines, including breast cancer. uobasrah.edu.iq Some derivatives function as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a promising target in cancer immunotherapy. google.com

Cholesterol Absorption Inhibitors: In the context of cardiovascular disease, certain 1H-pyrrole-2,5-dione derivatives have been shown to inhibit cholesterol absorption, suppress the formation of foam cells, and reduce inflammatory responses associated with atherosclerosis. nih.gov

Antimicrobial Agents: The pyrrolidine-2,5-dione core is also being explored for the development of new antibacterial and antifungal agents. uobasrah.edu.iqresearchgate.net

Research Findings on Pyrrolidine-2,5-dione Derivatives

The following tables summarize selected research findings on various derivatives, illustrating the broad spectrum of biological activities associated with this chemical scaffold.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Test Model | Activity (ED₅₀) | Reference |

|---|---|---|---|

| Compound 69k | MES | 80.38 mg/kg | nih.gov |

| Compound 69k | 6 Hz | 108.80 mg/kg | nih.gov |

| Compound 59j | MES | 88.2 mg/kg | nih.gov |

| Compound 59j | scPTZ | 65.7 mg/kg | nih.gov |

| Compound 59n | MES | 101.5 mg/kg | nih.gov |

| Compound 59n | scPTZ | 59.7 mg/kg | nih.gov |

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test. ED₅₀ is the median effective dose.

Table 2: Anti-inflammatory Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 13e | COX-2 | 0.98 µM | nih.govebi.ac.uk |

IC₅₀ is the half-maximal inhibitory concentration.

Table 3: Anticancer Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 5i | MCF-7 (Breast Cancer) | 1.496 µM | uobasrah.edu.iq |

| Compound 5l | MCF-7 (Breast Cancer) | 1.831 µM | uobasrah.edu.iq |

IC₅₀ is the half-maximal inhibitory concentration.

Properties

CAS No. |

68449-52-5 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-nonanoylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C13H21NO3/c1-2-3-4-5-6-7-8-11(15)14-12(16)9-10-13(14)17/h2-10H2,1H3 |

InChI Key |

ZGZHWIAQICBGKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)N1C(=O)CCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Nonanoylpyrrolidine 2,5 Dione and Its Structural Analogues

Strategies for Constructing the Pyrrolidine-2,5-dione Ring System

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry. Its synthesis can be achieved through several reliable and versatile methods, allowing for the introduction of diverse substituents and the control of stereochemistry.

The Michael addition is a fundamental carbon-carbon bond-forming reaction widely employed for the synthesis of the succinimide (B58015) core. This reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a maleimide (B117702) derivative.

Recent research has highlighted the use of organocatalytic asymmetric Michael additions to produce chiral pyrrolidine-2,5-diones. For instance, the reaction of ketones with N-substituted maleimides, catalyzed by a self-assembled three-component organocatalyst, yields cycloalkyl, alkyl, and aryl carbonyl derivatives of pyrrolidine-2,5-dione. nih.gov Similarly, the enantioselective synthesis of N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-diones has been accomplished through the Michael addition of 1,3-diketones to maleimide derivatives in brine, using a dihydroquinine base as an organocatalyst. buchler-gmbh.com

The aza-Michael reaction, where a nitrogen nucleophile is used, is another powerful tool. ntu.edu.sgrsc.org Enantioselective intramolecular aza-Michael cyclization can be catalyzed by a chiral phosphoric acid, transforming Cbz-protected bis-homoallylic amines into enantioenriched pyrrolidines. whiterose.ac.uk This approach demonstrates the versatility of Michael additions in creating complex and stereochemically defined pyrrolidine (B122466) structures. nih.govnih.gov

Direct cyclization of acyclic precursors is a common strategy for forming the pyrrolidine-2,5-dione ring. These methods offer access to a wide range of substituted derivatives.

One approach involves the stereoselective cyclization of acyclic compounds, which is critical for producing optically pure pyrrolidine derivatives. mdpi.com For example, glycine-based [3+2] cycloaddition reactions are effective for constructing pyrrolidine-containing polycyclic compounds. nih.gov This method generates azomethine ylides from glycine (B1666218) derivatives, which then undergo cycloaddition with dipolarophiles like maleimides to form complex heterocyclic systems. mdpi.com

Other cyclization methods include the reductive cyclization of o-nitrobenzylidenepyrrolidine-2,3-diones to yield pyrrolo[3,4-b]quinolines and the cyclodehydration of substituted pyrrolidin-2-ones. researchgate.netrsc.org The reaction of succinic anhydride (B1165640) with amines, such as the condensation with para-aminophenol in acetic acid, is a straightforward method to form the N-substituted succinimide ring. nih.gov

Palladium catalysis has emerged as a sophisticated tool for the synthesis of complex pyrrolidine derivatives, offering high levels of enantio- and diastereoselectivity. figshare.comnih.gov These reactions often proceed through an initial intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring and a reactive intermediate. nih.govnih.gov This intermediate can then be trapped by a second, intermolecular nucleophile, leading to diverse and highly functionalized products. figshare.comnih.gov

Palladium acetate (B1210297) has been shown to efficiently catalyze the cyclization of nitrogen-substituted 1,6-enynes to produce substituted pyrrolidines, including the sensitive carbapenem (B1253116) nucleus. datapdf.com This demonstrates that even with the presence of a basic nitrogen atom, which can sometimes inhibit transition metal catalysts, palladium-catalyzed reactions provide an effective route to these important heterocycles. datapdf.com

In line with the growing emphasis on sustainable chemistry, several green synthetic routes for pyrrolidine-2,5-diones have been developed. These methods aim to reduce environmental impact by using non-toxic solvents, minimizing waste, and employing catalyst-free conditions where possible.

One notable example is a one-pot, three-component reaction for synthesizing 5-oxo-2-pyrrolidine carboxamide derivatives using the green solvent ethanol (B145695) under ultrasound irradiation, which avoids the need for hazardous solvents and can improve reaction efficiency. tandfonline.com Another approach involves an organocatalytic enantioselective synthesis performed in brine, a readily available and environmentally benign medium. buchler-gmbh.com Furthermore, catalyst-free, three-component reactions have been designed, such as the reaction between acenaphthenequinone, β-nitro-olefins, and α-amino acids, which provides an environmentally friendly pathway to polycyclic N-fused pyrrolidine derivatives. tandfonline.com

N-Acylation Reactions for 1-Nonanoylpyrrolidine-2,5-dione Formation

The final step in the synthesis of the target compound, 1-Nonanoylpyrrolidine-2,5-dione, is the N-acylation of the pyrrolidine-2,5-dione (succinimide) ring. This reaction introduces the nine-carbon nonanoyl chain onto the nitrogen atom of the succinimide.

The most direct and widely used method for this transformation is the nucleophilic acyl substitution of an acyl chloride with succinimide. nsf.gov Specifically, 1-Nonanoylpyrrolidine-2,5-dione is synthesized by reacting succinimide with nonanoyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemicalbook.com

Alternatively, the Steglich reaction provides a milder method for synthesizing N-acylsuccinimides, which are themselves valuable acyl transfer reagents. illinoisstate.edu N-acylsuccinimides are known to be effective acylating agents for various nucleophiles, including amines. nih.gov The synthesis of these reagents underscores their importance as stable and reactive intermediates in organic synthesis. nsf.gov

Design and Synthesis of Substituted Pyrrolidine-2,5-dione Derivatives for Structure-Activity Relationship Studies

The pyrrolidine-2,5-dione scaffold is a versatile template for designing and synthesizing derivatives for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the ring, researchers can probe the structural requirements for a desired biological activity and optimize lead compounds.

Several studies have demonstrated the utility of this approach. For example, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated as cholesterol absorption inhibitors, leading to the identification of a compound with stronger activity than the commercial drug ezetimibe. nih.gov In another study, structural modifications of pyrrolidine-2,5-dione aldehyde derivatives resulted in two distinct families of compounds with dual inhibitory activity against cyclooxygenases (COX) and lipoxygenase (LOX), highlighting how substitution patterns influence biological targets. nih.gov Compound 78 from this study emerged as a highly potent COX-2 inhibitor with an IC₅₀ value of 0.051 µM. nih.gov

Data Tables

Table 1: Examples of Substituted Pyrrolidine-2,5-dione Derivatives and their Biological Targets

| Compound Family/Derivative | Substitution Pattern | Biological Target/Activity | Reference |

|---|---|---|---|

| N-substituted pyrrolidine-2,5-diones | Cycloalkyl, alkyl, and aryl carbonyl derivatives | Multi-target anti-inflammatory (COX-1, COX-2, 5-LOX) | nih.gov |

| Pyrrolidine-2,5-dione aldehyde derivatives | Two structurally diverse families (A & B) | Dual COX/LOX inhibition | nih.gov |

| Benpyrine derivatives | Optimized substitutions based on binding affinity | TNF-α inhibition | nih.gov |

| Hydroxybenzylidenyl pyrrolidine-2,5-diones | Various hydroxybenzylidenyl groups | Tyrosinase inhibition | rsc.org |

Stereoselective Synthesis of Chiral Pyrrolidine-2,5-dione Scaffolds

The synthesis of enantiomerically pure or enriched pyrrolidine-2,5-dione (succinimide) derivatives is of significant interest due to the prevalence of this structural motif in a wide array of biologically active compounds and pharmaceuticals. researchgate.net The stereochemical configuration of substituents on the succinimide ring is often crucial for biological activity, necessitating the development of advanced and efficient stereoselective synthetic methodologies. These strategies can be broadly categorized into catalytic asymmetric reactions, desymmetrization of prochiral substrates, and approaches utilizing the chiral pool or chiral auxiliaries.

A powerful strategy for the stereodivergent synthesis of chiral 3,4-disubstituted succinimides involves the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of α-substituted β-ketophosphonates through a dynamic kinetic resolution (DKR) process. researchgate.net This method provides access to a variety of chiral β-hydroxyphosphonates with high yields and excellent stereoselectivity. researchgate.net The subsequent transformation of these intermediates leads to the desired chiral succinimide building blocks. The high degree of stereoselectivity in the ATH-DKR step is attributed to stabilizing noncovalent interactions in the favored transition state. researchgate.net

Another significant approach is the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction. This method utilizes aromatic aldehydes and N-substituted itaconimides to produce valuable succinimide derivatives that feature 1,4- and 1,5-dicarbonyl structures. acs.orgresearchgate.net While initial studies focused on racemic versions, the development of asymmetric variants of this reaction represents a key area of ongoing research to control the stereochemistry of the newly formed chiral centers. acs.org

The desymmetrization of prochiral meso compounds, particularly cyclic anhydrides, is a highly effective method for generating chiral building blocks. irb.hr The asymmetric desymmetrization (ADS) of succinic anhydrides, catalyzed by natural or modified alkaloids, can produce enantiomerically pure β-amino acids, which are direct precursors to chiral succinimides. irb.hr An interesting feature of this method is the potential for inversion of enantioselectivity based on reaction conditions, allowing access to both enantiomers of the product from a single catalyst. irb.hr

Furthermore, stereoselective synthesis can be achieved through palladium-catalyzed aerobic oxidative cyclization. While demonstrated for the synthesis of cis-2,5-disubstituted pyrrolidines, the principles are applicable to related scaffolds. This approach uses a tert-butanesulfinamide (tBu-sulfinamide) chiral auxiliary to guide the stereochemical outcome of the C-N bond formation during the metal-catalyzed nucleophilic functionalization of alkenes. nih.gov The use of such chiral auxiliaries is a well-established strategy for the stereoselective synthesis of amines and can be extended to the formation of chiral heterocyclic systems. nih.gov

The chiral pool, which utilizes readily available, inexpensive chiral molecules like amino acids, also provides a reliable entry into chiral pyrrolidine-2,5-dione scaffolds. mdpi.com For instance, L-proline can be used to generate azomethine ylides, which then participate in stereocontrolled 1,3-dipolar cycloaddition reactions to build complex spiro-pyrrolidine systems with high diastereoselectivity. mdpi.com Similarly, α,α-diaryl-2-pyrrolidinemethanol, a derivative of proline, serves as a versatile chiral precursor for various transformations. acs.org

These methodologies, from catalytic asymmetric reactions to the use of chiral auxiliaries and precursors, provide a robust toolbox for the synthesis of structurally diverse and stereochemically defined pyrrolidine-2,5-dione scaffolds, enabling further exploration of their chemical and biological properties.

Table 1: Rh-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for Chiral Succinimide Precursors researchgate.net

This table summarizes the results for the stereodivergent synthesis of chiral succinimide derivatives via Rh-catalyzed asymmetric transfer hydrogenation, highlighting the efficiency and stereoselectivity of the process for various substrates.

| Entry | Substrate | Catalyst | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | α-Methyl-β-ketophosphonate | Rh-Complex A | >99 | >20:1 | 99 |

| 2 | α-Ethyl-β-ketophosphonate | Rh-Complex A | 98 | >20:1 | 99 |

| 3 | α-Phenyl-β-ketophosphonate | Rh-Complex B | 95 | 19:1 | 98 |

| 4 | α-Naphthyl-β-ketophosphonate | Rh-Complex B | 96 | >20:1 | 97 |

Table 2: NHC-Catalyzed Stetter Reaction of Aldehydes with N-Substituted Itaconimides acs.org

This table presents the yields for the synthesis of various succinimide derivatives using an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction, demonstrating the broad substrate scope of this methodology.

| Entry | Aldehyde | N-Substituent on Itaconimide | Product Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 4-Bromophenyl | 80 |

| 2 | 4-Nitrobenzaldehyde | Phenyl | 94 |

| 3 | 2-Naphthaldehyde | Benzyl | 75 |

| 4 | Benzaldehyde | 4-Methoxyphenyl | 85 |

Investigation of Molecular Mechanisms and Biological Interactions in Vitro and in Silico Studies

Enzyme Target Modulation and Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold, a derivative of succinimide (B58015), has been identified as a versatile pharmacophore in the design of various enzyme inhibitors. Researchers have explored its potential by synthesizing a range of derivatives and evaluating their interactions with key biological targets through in vitro assays and in silico modeling. These studies aim to elucidate the molecular mechanisms responsible for the observed inhibitory activities and to understand the structure-activity relationships that govern target selectivity and potency.

The development of selective inhibitors for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key strategy in creating anti-inflammatory agents with potentially fewer gastrointestinal side effects. mdpi.com Pyrrolidine-2,5-dione derivatives have emerged as a promising class of compounds for achieving this selectivity. nih.govnih.gov

Structural studies and molecular docking simulations have revealed the basis for this selectivity. The COX-2 enzyme possesses a larger, more accommodating active site and a secondary pocket that is absent in the COX-1 isoform. nih.govnih.govyoutube.com Selective inhibitors based on the pyrrolidine-2,5-dione scaffold are designed to exploit this difference. nih.gov For instance, docking simulations of N-substituted pyrrolidine-2,5-dione derivatives show that while part of the molecule interacts with key residues like Arg120 and Tyr385 in the main active site, other substituents can extend into and interact with amino acid residues in this secondary pocket, an interaction that is not possible with COX-1. nih.govnih.gov This dual-binding mode enhances both potency and selectivity for COX-2. nih.gov

A variety of N-substituted and C-3 substituted pyrrolidine-2,5-dione derivatives have been synthesized and tested for their COX inhibitory activity. nih.govnih.gov Certain substitution patterns, such as an N-(benzyl(4-methoxyphenyl)amino) moiety, have been shown to mimic the diaryl pattern of traditional selective COX-2 inhibitors. nih.gov The introduction of cycloalkyl, alkyl, and aryl carbonyl groups has also led to potent and selective inhibitors. nih.gov

| Compound Derivative | Target | IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |

|---|---|---|---|---|

| Compound 78 (N-(benzyl(4-methoxyphenyl)amino) derivative) | COX-2 | 0.051 ± 0.001 | Not specified | nih.gov |

| Compound 13e (Aryl carbonyl derivative) | COX-2 | 0.98 | 31.5 | nih.gov |

| Compound 6 | COX-2 | 11.96 | Not specified | researchgate.net |

| Compound 7 | COX-2 | 13.93 | Not specified | researchgate.net |

| Benzyl derivative 11 | COX-2 | 5.79 | 7.96 | researchgate.net |

In the arachidonic acid cascade, the 5-lipoxygenase (5-LOX) pathway produces leukotrienes, which are key mediators of inflammation. nih.gov Developing agents that can dually inhibit both COX-2 and 5-LOX is considered a rational approach to creating more effective and safer anti-inflammatory drugs. nih.govresearchgate.net Several studies have investigated pyrrolidine-2,5-dione derivatives as potential dual inhibitors. nih.govresearchgate.net

Research has shown that structural modifications to the pyrrolidine-2,5-dione core can yield compounds with significant 5-LOX inhibitory activity alongside their COX-2 inhibition. nih.govresearchgate.net For example, a study involving ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate demonstrated marked in vitro inhibition of 5-LOX (71.66% at 1000 μg/mL), comparable to the standard inhibitor nordihydroguaiaretic acid (NDGA). researchgate.net Other synthesized succinimide derivatives have also shown excellent inhibitory potential against 5-LOX, with IC₅₀ values in the low micromolar range. researchgate.net

| Compound Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 6 | 5-LOX | 14.01 | researchgate.net |

| Compound 7 | 5-LOX | 14.13 | researchgate.net |

Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis, making it a primary target for agents designed to address hyperpigmentation. rsc.orgnih.govnih.gov Pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of this enzyme. rsc.orgresearchgate.net

One study synthesized a series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds, among which compound 3f (HMP) was found to be a highly effective inhibitor of mushroom tyrosinase. rsc.org It displayed an IC₅₀ value of 2.23 ± 0.44 μM, which is significantly more potent than the well-known tyrosinase inhibitor kojic acid (IC₅₀ = 20.99 ± 1.80 μM). rsc.org

Kinetic analysis revealed that HMP acts as a competitive inhibitor. rsc.org This mode of inhibition suggests that the compound competes with the natural substrate (like L-DOPA) for binding to the active site of the tyrosinase enzyme. rsc.org Docking simulations further supported this, showing that HMP interacts strongly with residues within the enzyme's active site. rsc.orgresearchgate.net In another study, a 2-cyanopyrrole derivative, A12, was found to be an even more potent reversible, mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

| Compound | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|

| Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP) | 2.23 ± 0.44 | Competitive | rsc.org |

| Kojic Acid (Reference) | 20.99 ± 1.80 | Competitive | rsc.org |

| 2-Cyanopyrrole derivative (A12) | 0.97 | Reversible, Mixed-type | nih.gov |

Aromatase, a cytochrome P450 enzyme, is crucial for the synthesis of estrogens and is a key target in the treatment of hormone-dependent breast cancer. Research has focused on modifying existing inhibitors to improve potency and selectivity, with pyrrolidine-2,5-dione derivatives showing significant promise. nih.govnih.gov

Studies have been conducted on 3-(4'-aminophenyl)pyrrolidine-2,5-dione and its derivatives as aromatase inhibitors. nih.govnih.gov By adding alkyl chains to the nitrogen at position 1, researchers developed a series of 1-Alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones that are potent, reversible inhibitors of aromatase in vitro. nih.gov The 1-hexyl derivative, in particular, was found to be approximately 100 times more potent than the standard drug aminoglutethimide (B1683760), with a Ki of 62 nM. nih.gov These compounds also demonstrated greater selectivity for aromatase over cholesterol side-chain cleavage (CSCC) enzymes, another group of cytochrome P450 enzymes. nih.gov Further modifications at the C-3 position with prop-2-ynyl groups also resulted in compounds with reversible inhibitory activity, although they did not demonstrate the time-dependent inactivation characteristic of some other inhibitors. nih.gov

| Compound Derivative | Inhibitory Constant (Ki) | Reference |

|---|---|---|

| 1-Hexyl-3-(4'aminophenyl)pyrrolidine-2,5-dione | 62 nM | nih.gov |

| Aminoglutethimide (Reference) | ~6200 nM (approx. 100x less potent) | nih.gov |

While direct inhibition of HMG-CoA reductase by 1-nonanoylpyrrolidine-2,5-dione is not documented in the provided search results, derivatives of the parent 1H-pyrrole-2,5-dione and pyrrolidine (B122466) structures have been investigated for their role in modulating cholesterol metabolism, primarily by inhibiting cholesterol absorption. nih.govmdpi.comdntb.gov.ua This represents an alternative but related pathway for managing cholesterol levels.

A series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated as cholesterol absorption inhibitors. nih.gov One of the most active compounds, designated as compound 20, demonstrated stronger in vitro cholesterol absorption inhibitory activity than the medication ezetimibe. nih.gov Further studies showed this compound could suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis. nih.gov

Similarly, the naturally occurring pyrrolidine derivative, Asperidine B, has been shown to lower cholesterol by inhibiting its intestinal absorption. mdpi.comresearchgate.net Its mechanism involves two actions: interfering with bile acid binding, which is necessary for the formation of cholesterol micelles, and activating Liver X receptor alpha (LXRα), which may subsequently interfere with the function of the cholesterol transporter NPC1L1. mdpi.comresearchgate.net These findings highlight the potential of the pyrrolidine and pyrrole-2,5-dione scaffolds in regulating cholesterol metabolism, albeit through mechanisms distinct from direct HMG-CoA reductase inhibition. njtech.edu.cn

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting the tyrosine kinase activity of VEGFR-2 is a major strategy in cancer therapy. nih.gov The pyrrolidine ring is a heterocyclic structure that has been successfully incorporated into molecules designed as VEGFR-2 inhibitors. nih.gov

While specific studies on 1-nonanoylpyrrolidine-2,5-dione were not found, research on related structures demonstrates the utility of the pyrrolidine motif. The introduction of non-aromatic nitrogen heterocycles, including pyrrolidine, into potential inhibitors has been shown to result in significant VEGFR-2 inhibitory activity. nih.gov For example, a lead compound developed through a "back-to-front" design approach, which incorporated a triazole linker, yielded a VEGFR-2 inhibitor (VH02) with an IC₅₀ of 0.56 μM. nih.gov Another study on pyridine-derived compounds targeting VEGFR-2 found that several derivatives exhibited potent inhibition, with IC₅₀ values as low as 0.12 µM. nih.gov These inhibitors function by binding to the kinase domain of the receptor, preventing its activation by VEGF and blocking downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.govmdpi.com

| Compound Derivative Type | IC₅₀ (μM) | Reference |

|---|---|---|

| 1,4-(disubstituted)-1H-1,2,3-triazole (VH02) | 0.56 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (12b) | 0.09 | mdpi.com |

| Pyridine-derived compound (10) | 0.12 | nih.gov |

| Sorafenib (Reference) | 0.10 | nih.gov |

Other Enzyme-Compound Interactions and Mechanistic Elucidation

The pyrrolidine-2,5-dione scaffold is a versatile structure that has been the subject of numerous studies to understand its interaction with various enzymes. Research has shown that derivatives of this compound can act as inhibitors for several enzymes implicated in inflammatory processes and other diseases.

In vitro assays have demonstrated that certain N-substituted pyrrolidine-2,5-dione derivatives exhibit inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov For instance, some synthesized compounds showed potent inhibition of COX-2 in the low micromolar to submicromolar range, with one compound emerging as a particularly strong inhibitor with an IC50 value of 0.98 μM and a selectivity index of 31.5 for COX-2 over COX-1. nih.gov These findings are supported by in silico docking simulations which suggest that the selectivity for COX-2 is due to significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. nih.govebi.ac.uk

Furthermore, studies on analogues of aminoglutethimide based on the phenylpyrrolidine-2,5-dione structure have been conducted to evaluate their inhibitory effects on human placental aromatase and bovine adrenal cholesterol side chain cleavage (CSCC) enzyme systems. nih.gov Specific derivatives, such as 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione and 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione, demonstrated selective and competitive inhibition of the aromatase enzyme system with Ki values of 0.8 μM and 1.0 μM, respectively. nih.gov In contrast, these compounds were found to be weak or ineffective inhibitors of the CSCC enzyme systems, highlighting the importance of the primary amine moiety for potent aromatase inhibition. nih.gov

The following table summarizes the inhibitory activities of selected pyrrolidine-2,5-dione derivatives against various enzymes as reported in the literature.

| Compound/Derivative Series | Target Enzyme | In Vitro Activity (IC50/Ki) | Key Findings |

| N-substituted pyrrolidine-2,5-diones | COX-2 | 0.98 μM (IC50) | Potent and selective inhibition. nih.gov |

| 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione | Aromatase | 0.8 μM (Ki) | Selective and competitive inhibition. nih.gov |

| 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione | Aromatase | 1.0 μM (Ki) | Selective and competitive inhibition. nih.gov |

Modulation of Intracellular Signaling Pathways by Pyrrolidine-2,5-dione Compounds (In Vitro)

The dysregulation of intracellular signaling pathways is a hallmark of many diseases. Research into pyrrolidine-2,5-dione compounds has extended to their effects on these critical cellular communication networks.

Ras/MAPK/ERK Pathway Dysregulation and Intervention

The Ras/MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. wikipedia.orgyoutube.com This pathway is initiated by the activation of Ras, a small GTPase, which then triggers a cascade of protein kinases including Raf, MEK, and ERK. wikipedia.orgyoutube.com Dysregulation of this pathway is frequently observed in various cancers. nih.gov While direct studies on 1-Nonanoylpyrrolidine-2,5-dione are limited, the broader class of pyrrolidine compounds has been investigated for its potential to modulate this pathway. The activation of the Ras/MAPK/ERK pathway leads to the phosphorylation and activation of transcription factors like c-Fos and c-Myc, which drive cellular processes such as proliferation. elabscience.com

PI3K/AKT/mTOR Signaling Cascade Analysis

The PI3K/AKT/mTOR pathway is another highly conserved signaling network that governs cell growth, survival, and metabolism. nih.govnih.gov This pathway is often hyperactivated in cancer, making it a key therapeutic target. nih.govnih.gov The activation of this cascade is initiated by phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT and subsequently mTOR. nih.gov There is evidence of crosstalk between the PI3K/AKT/mTOR and Ras/MAPK/ERK pathways, where components of one can influence the other. nih.gov The potential for pyrrolidine-2,5-dione derivatives to modulate this pathway is an area of active investigation, given the pathway's central role in cell physiology and disease.

Wnt/β-catenin Signaling Pathway Investigation

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. nih.govmdpi.com Its aberrant activation is linked to various diseases, including cancer. nih.govmdpi.com The pathway is centered around the stability of the β-catenin protein. In the absence of a Wnt signal, β-catenin is targeted for degradation. mdpi.com Upon Wnt ligand binding to its receptor complex, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene expression. mdpi.commdpi.com Studies have shown that certain compounds can modulate this pathway. For example, 2,5-hexanedione, a metabolite of n-hexane, has been shown to induce cell cycle arrest in ovarian granulosa cells, with evidence suggesting the involvement of the Wnt/β-catenin signaling pathway. nih.gov This was supported by findings of decreased β-catenin/TCF transcriptional activity following treatment. nih.gov The potential for 1-Nonanoylpyrrolidine-2,5-dione to similarly influence this pathway warrants further investigation.

TGF-β and p53 Signaling Pathway Cross-Talk Studies

The TGF-β and p53 signaling pathways are critical tumor suppressor pathways that regulate cell growth, apoptosis, and differentiation. nih.gov There is significant crosstalk between these two pathways, where they can cooperatively regulate gene expression. nih.gov TGF-β signaling is mediated by Smad proteins, which can physically interact with p53 to coordinately induce the transcription of tumor-suppressive genes. nih.gov However, in some contexts, TGF-β can also promote tumor progression. nih.govnih.gov The influence of pyrrolidine-2,5-dione compounds on this complex interplay is an emerging area of research.

STAT Proteins and NF-κB Pathway Regulation

The STAT (Signal Transducer and Activator of Transcription) proteins and the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway are key players in the immune and inflammatory responses. nih.govnih.gov NF-κB is a transcription factor that, in its inactive state, is held in the cytoplasm. nih.gov Upon stimulation by various signals, it translocates to the nucleus to regulate the expression of numerous pro-inflammatory genes. nih.govnih.gov Pyrrolidine dithiocarbamate (B8719985) (PDTC), a compound containing a pyrrolidine ring, has been shown to inhibit NF-κB activation. nih.gov This inhibition prevents the expression of pro-inflammatory genes, suggesting that blocking NF-κB activation could be a therapeutic strategy for inflammatory conditions. nih.gov

The table below outlines the key signaling pathways and the potential or demonstrated effects of pyrrolidine-related compounds.

| Signaling Pathway | Key Functions | Involvement of Pyrrolidine Compounds |

| Ras/MAPK/ERK | Cell proliferation, differentiation, survival. wikipedia.orgyoutube.com | Under investigation for modulation by pyrrolidine derivatives. |

| PI3K/AKT/mTOR | Cell growth, survival, metabolism. nih.govnih.gov | A potential target for pyrrolidine-based compounds due to frequent dysregulation in disease. nih.gov |

| Wnt/β-catenin | Embryonic development, tissue homeostasis. nih.govmdpi.com | 2,5-hexanedione has been shown to affect this pathway, suggesting similar potential for other pyrrolidine derivatives. nih.gov |

| TGF-β and p53 | Tumor suppression, cell growth regulation. nih.gov | Crosstalk is a potential target for intervention by small molecules like pyrrolidine derivatives. |

| STAT and NF-κB | Immune and inflammatory responses. nih.govnih.gov | Pyrrolidine dithiocarbamate inhibits NF-κB activation. nih.gov |

Cellular and Subcellular Mechanistic Investigations (In Vitro)

In vitro studies utilize cultured cells to observe the direct effects of a compound on cellular processes, providing a controlled environment to dissect specific biological pathways without the complexities of a whole organism.

The cell cycle is a highly regulated series of events that leads to cell division and proliferation. dojindo.commdpi.com Anti-proliferative compounds often exert their effects by interfering with this process, causing the cell to halt at specific checkpoints (G1, S, or G2/M phase), which can lead to apoptosis or cell death. dojindo.comnih.gov Analysis of the cell cycle is commonly performed using techniques like flow cytometry, which measures the DNA content of cells within a population. mdpi.comnih.gov

While specific studies detailing the effect of 1-Nonanoylpyrrolidine-2,5-dione on cell cycle progression are not prominent in publicly available literature, research on structurally related compounds provides insight into potential mechanisms. For instance, some anti-proliferative drugs are known to induce cell cycle arrest. nih.gov One study on a series of thiazolidine-2,4-dione derivatives, which share a dione (B5365651) ring structure, found that the most potent compound induced cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.gov This suggests that compounds with a dione scaffold may have the potential to interfere with DNA synthesis and replication, a critical step in cell proliferation.

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. It is a key target for anticancer therapies. The process is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of a cascade of enzymes called caspases.

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria. This event facilitates the formation of the apoptosome, which activates initiator caspase-9. Both pathways ultimately lead to the activation of effector caspases, such as caspase-3 and -7, which carry out the dismantling of the cell.

Studies on derivatives containing the pyrrolidine ring structure indicate that they can induce apoptosis through these established pathways. Research on a tridecylpyrrolidine-diol derivative, for example, demonstrated the activation of both the extrinsic and intrinsic apoptotic pathways. This was evidenced by the activation of both caspase-8 and caspase-3/7, cleavage of PARP (a substrate for effector caspases), and a reduction in the mitochondrial membrane potential, which is linked to cytochrome c release. This indicates that related pyrrolidine compounds can trigger a comprehensive apoptotic response in cancer cells.

Autophagy is a cellular degradation and recycling process where the cell breaks down its own components within lysosomes. It plays a crucial role in maintaining cellular homeostasis by removing misfolded proteins and damaged organelles. nih.gov This pathway can have a dual role in cancer, either promoting survival under stress or contributing to cell death. The process begins with the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to degrade its contents. nih.gov

Currently, there is a lack of specific research investigating the direct effects of 1-Nonanoylpyrrolidine-2,5-dione or its close derivatives on autophagy modulation. Therefore, its role in either promoting or inhibiting this critical cellular process remains an area for future investigation.

The pyrrolidine-2,5-dione scaffold is a core component of various compounds investigated for their anti-proliferative and anticancer activities. researchgate.net In vitro assays, such as the MTT assay, are commonly used to determine a compound's ability to inhibit cell growth and to calculate the half-maximal inhibitory concentration (IC₅₀), a measure of its potency. plos.org

While data for 1-Nonanoylpyrrolidine-2,5-dione itself is limited, studies on other pyrrolidine-2,5-dione derivatives have shown significant anti-proliferative effects against various cancer cell lines. Similarly, compounds with a thiazolidine-2,4-dione structure have also demonstrated potent cytotoxic activities. nih.govplos.org This suggests that the dione ring system is a valuable pharmacophore for developing anti-proliferative agents.

Below is a table summarizing the in vitro anti-proliferative activity of representative compounds featuring dione-containing heterocyclic structures against several cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) |

| Thiazolidine-2,4-dione Derivative | HepG2 (Liver Cancer) | 2.04 |

| Thiazolidine-2,4-dione Derivative | MCF-7 (Breast Cancer) | 1.21 |

| Thiazolidine-2,4-dione Derivative | Caco-2 (Colon Cancer) | 1.5 |

| This table presents data for thiazolidine-2,4-dione derivatives to illustrate the anti-proliferative potential of related dione structures. Data sourced from multiple studies. nih.govplos.org |

Chronic inflammation is implicated in a wide range of diseases. A key strategy in developing anti-inflammatory drugs is to inhibit the production of pro-inflammatory mediators and cytokines. plos.orgmdpi.comnih.gov The pyrrolidine-2,5-dione scaffold has been identified as a promising template for creating potent anti-inflammatory agents. nih.govnih.gov

In vitro studies have shown that N-substituted pyrrolidine-2,5-dione derivatives can act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov These enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, which are powerful inflammatory mediators. By inhibiting these pathways, these compounds can effectively reduce the inflammatory response. The anti-inflammatory effect is often achieved by modulating key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which control the expression of genes for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.govmdpi.com

The table below highlights the inhibitory activity of a representative pyrrolidine-2,5-dione derivative against key inflammatory enzymes.

| Compound | Target Enzyme | IC₅₀ (µM) |

| Pyrrolidine-2,5-dione Derivative | COX-1 | 30.8 |

| Pyrrolidine-2,5-dione Derivative | COX-2 | 0.98 |

| Pyrrolidine-2,5-dione Derivative | 5-LOX | 5.8 |

| Data from a study on N-substituted pyrrolidine-2,5-dione derivatives. nih.gov |

The pyrrolidine-2,5-dione structure is a versatile scaffold that has been explored for its potential to treat various central nervous system (CNS) disorders. nih.gov Research has demonstrated that derivatives containing this moiety possess anticonvulsant and potential antidepressant properties. nih.govnih.govresearchgate.net

In preclinical models, certain 1,3-disubstituted pyrrolidine-2,5-diones have shown significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating a potential role in epilepsy treatment. nih.gov

Furthermore, other series of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as potential antidepressant agents. nih.govresearchgate.net These compounds have been found to act as potent ligands for the serotonin (B10506) 5-HT1A receptor and the serotonin transporter (SERT). nih.govresearchgate.net In vivo tests confirmed that these ligands behave as 5-HT1A receptor agonists, a well-established mechanism for antidepressant action. nih.gov These findings underscore the potential of the pyrrolidine-2,5-dione core in the development of new neuropharmacological agents.

Antimicrobial and Antifungal Action Mechanisms

The precise molecular mechanisms underlying the antimicrobial and antifungal activities of 1-Nonanoylpyrrolidine-2,5-dione are a subject of ongoing scientific investigation. However, based on in vitro and in silico studies of structurally related compounds, particularly N-acyl homoserine lactone (AHL) analogs and other pyrrolidine-2,5-dione derivatives, a plausible mechanism of action can be inferred. The key structural features of 1-Nonanoylpyrrolidine-2,5-dione—the pyrrolidine-2,5-dione (also known as a succinimide) ring and the nine-carbon N-acyl chain (nonanoyl)—are believed to be critical to its biological activity.

Antimicrobial Action Mechanism: Putative Quorum Sensing Inhibition

A significant body of research on N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for quorum sensing (QS), provides a strong basis for the likely antimicrobial mechanism of 1-Nonanoylpyrrolidine-2,5-dione. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, regulating processes such as virulence factor production and biofilm formation mdpi.comcapes.gov.br. The structural similarity of 1-Nonanoylpyrrolidine-2,5-dione to AHLs, which also possess an N-acyl chain, suggests that it may act as a competitive inhibitor of QS systems nih.gov.

The length of the N-acyl chain is a crucial determinant of the specificity and potency of AHLs and their analogs nih.gov. The nonanoyl (C9) chain of 1-Nonanoylpyrrolidine-2,5-dione classifies it as a long-chain N-acyl derivative. In many bacteria, specific LuxR-type receptors recognize AHLs with specific acyl chain lengths to regulate gene expression nih.gov. It is hypothesized that 1-Nonanoylpyrrolidine-2,5-dione may bind to these LuxR-type receptors, competitively displacing the native AHL signal molecules. This binding would fail to induce the conformational changes necessary for the receptor to activate the transcription of target genes, thereby disrupting the entire QS cascade.

In silico molecular docking studies on other N-acyl compounds have shown that they can fit into the binding pockets of QS receptors, such as LasR and RhlR in Pseudomonas aeruginosa nih.gov. These studies reveal that the acyl chain occupies a hydrophobic tunnel within the receptor protein, while the heterocyclic ring forms hydrogen bonds with key amino acid residues. By interfering with these QS systems, 1-Nonanoylpyrrolidine-2,5-dione could potentially inhibit the expression of a wide array of virulence factors and suppress biofilm formation, rendering the bacteria more susceptible to host immune defenses and conventional antibiotics nih.gov.

The following table presents the minimum inhibitory concentrations (MICs) of various pyrrolidine-2,5-dione derivatives against selected bacterial strains, illustrating the antimicrobial potential of this class of compounds.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| N-arylsuccinimide derivative | Staphylococcus aureus | 16-64 | researchgate.netscispace.com |

| N-arylsuccinimide derivative | Vibrio cholerae | 16-64 | researchgate.netscispace.com |

| 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione | Various Fungi | - | |

| Pyrrolidine-2,3-dione (B1313883) dimer | Methicillin-susceptible S. aureus (MSSA) | Single-digit | nih.gov |

Antifungal Action Mechanism: Potential Enzyme Inhibition

The antifungal activity of 1-Nonanoylpyrrolidine-2,5-dione is likely attributed to the pyrrolidine-2,5-dione moiety, which is a known pharmacophore in various antifungal agents researchgate.net. This heterocyclic ring system is present in a number of compounds that exhibit inhibitory activity against key fungal enzymes essential for cell wall integrity and other vital cellular processes nih.govmdpi.com.

One plausible mechanism is the inhibition of enzymes involved in the synthesis of the fungal cell wall, such as β-(1,3)-glucan synthase mdpi.com. The fungal cell wall is a unique and essential structure not found in mammalian cells, making it an attractive target for antifungal drugs. Research on other succinimide derivatives has suggested that they can interfere with the synthesis or assembly of the fungal cell wall nih.gov. For instance, certain N-substituted succinimides have been shown to produce a mottled inhibition halo in Neurospora crassa assays, which is indicative of cell wall disruption nih.gov.

Another potential target is the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain dntb.gov.ua. SDH inhibitors disrupt the mitochondrial electron transport chain, leading to a depletion of cellular ATP and ultimately fungal cell death. The structural features of the pyrrolidine-2,5-dione ring could allow it to bind to the active site of SDH, preventing its normal function.

The table below shows the antifungal activity of various succinimide and related derivatives against different fungal species, highlighting the potential of this chemical scaffold in developing new antifungal agents.

| Compound | Test Organism | Activity/MIC (µg/mL) | Reference |

| N-aryl alpha,beta-substituted succinimide | Trichophyton rubrum | Inhibitory | nih.gov |

| N-(p-sulfonylphenyl) succinimide | Epidermophyton floccosum | Inhibitory | nih.gov |

| N-phenyl succinimide derivatives | Various Fungi | Studied via disc-diffusion method | researchgate.net |

| N-arylsuccinimide derivative | Yeast strains | 64-256 | researchgate.netscispace.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Determination

Identification of Key Structural Determinants for Biological Efficacy

The biological efficacy of pyrrolidine-2,5-dione derivatives is intricately linked to the substituents at the nitrogen atom and at positions 3 and 4 of the heterocyclic ring. nih.gov For 1-Nonanoylpyrrolidine-2,5-dione, the key structural features are the pyrrolidine-2,5-dione ring itself and the N-linked nonanoyl (a nine-carbon acyl) chain.

Studies on various N-substituted pyrrolidine-2,5-diones have shown that the nature of the N-substituent can modulate the biological activity. For instance, in the context of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, aryl or alkyl carbonyl derivatives attached to the nitrogen have demonstrated significant inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolidine-2,5-dione derivatives, QSAR models have been developed to predict their affinity for specific targets, such as dipeptidyl peptidase IV (DPP-IV). nih.gov These models often utilize descriptors related to the molecule's shape, electrostatic properties, and E-state indices to quantify the structural features that govern activity. nih.gov

A hypothetical QSAR study for a series of N-acyl-pyrrolidine-2,5-diones, including 1-Nonanoylpyrrolidine-2,5-dione, would likely involve the calculation of various molecular descriptors:

| Descriptor Class | Specific Examples | Potential Impact on Activity |

| Steric/Topological | Molecular weight, Molecular volume, Shape indices | The size and shape of the nonanoyl chain would be critical for fitting into a binding pocket. |

| Electronic | Dipole moment, Partial charges on atoms | The carbonyl groups of the succinimide (B58015) ring create a significant dipole, influencing electrostatic interactions. |

| Lipophilic | LogP (octanol-water partition coefficient) | The long alkyl chain of the nonanoyl group would confer high lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. |

By analyzing a dataset of such compounds with varying acyl chain lengths and measuring their biological activity, a predictive QSAR model could be constructed. This model would be invaluable for designing new analogs with potentially enhanced efficacy.

Conformational Analysis and Ligand-Binding Pocket Complementarity

The three-dimensional conformation of 1-Nonanoylpyrrolidine-2,5-dione is crucial for its interaction with a biological target. The pyrrolidine-2,5-dione ring is not perfectly planar and can adopt different puckered conformations. nih.gov The flexibility of the nonanoyl chain allows the molecule to adopt numerous conformations in solution.

The interaction with a hypothetical binding pocket would involve:

Hydrogen Bonding: The carbonyl oxygens of the succinimide ring are potent hydrogen bond acceptors.

Hydrophobic Interactions: The nine-carbon alkyl chain would favorably interact with hydrophobic amino acid residues in a binding pocket.

Computational De Novo Design of Pyrrolidine-2,5-dione Analogues

Computational de novo design algorithms can be employed to generate novel molecular structures that are predicted to bind to a specific target with high affinity. Starting with the 1-Nonanoylpyrrolidine-2,5-dione scaffold, these programs could explore a vast chemical space by suggesting modifications to different parts of the molecule.

Potential modifications could include:

Altering the length or branching of the N-acyl chain.

Introducing functional groups (e.g., hydroxyl, amino, or aromatic rings) onto the acyl chain.

Substituting the hydrogen atoms at positions 3 and 4 of the pyrrolidine-2,5-dione ring with various substituents. nih.gov

These computationally designed analogs can then be synthesized and tested, providing a rational and efficient approach to lead optimization.

Rational Modification Strategies for Enhanced Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug design. For 1-Nonanoylpyrrolidine-2,5-dione, rational modifications can be proposed to enhance its selectivity for a hypothetical target.

For example, if the target protein has a specific sub-pocket, the nonanoyl chain could be modified to include a group that can form a specific interaction within that sub-pocket. Research on other pyrrolidine-2,5-dione derivatives has shown that substitution patterns can be tailored to achieve dual inhibition of targets like COX and LOX or to ensure selectivity for one over the other. researchgate.netnih.gov

Table of Proposed Modifications and Rationale:

| Modification Site | Proposed Change | Rationale for Enhanced Selectivity |

| Nonanoyl Chain | Introduction of a terminal phenyl group | To exploit a potential aromatic-binding region in the target. |

| Nonanoyl Chain | Cyclization of the alkyl chain | To restrict conformational flexibility and improve binding affinity through entropic effects. |

| Position 3 of Ring | Addition of a methyl or phenyl group | To probe for additional binding interactions and potentially increase potency, as seen in other pyrrolidine-2,5-dione series. nih.gov |

| Pyrrolidine (B122466) Ring | Bioisosteric replacement with a thiazolidinedione | To alter the electronic properties and hydrogen bonding capacity of the core scaffold. researchgate.net |

These strategies, guided by an understanding of the SAR and the three-dimensional structure of the target, can lead to the development of highly selective and potent analogs of 1-Nonanoylpyrrolidine-2,5-dione.

Advanced Computational Chemistry and Molecular Modeling

Molecular Docking and Scoring for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding the functional role of a molecule and for designing new therapeutic agents. For compounds like 1-Nonanoylpyrrolidine-2,5-dione, docking can elucidate potential protein targets and binding modes.

The analysis of ligand-protein interactions reveals how a molecule like 1-Nonanoylpyrrolidine-2,5-dione fits into a protein's binding site and the specific forces that stabilize the complex. Studies on related N-substituted pyrrolidine-2,5-dione derivatives show that the dione (B5365651) moiety is capable of forming critical hydrogen bonds. For example, in studies of cyclooxygenase-2 (COX-2) inhibitors, the pyrrole-2,5-dione scaffold has been shown to interact with key amino acid residues in the enzyme's active site. nih.gov Similarly, derivatives designed as Tumor Necrosis Factor α (TNF-α) inhibitors utilize the core ring structure to anchor the molecule within the target's binding pocket, allowing other parts of the molecule to establish further stabilizing contacts. nih.gov

For 1-Nonanoylpyrrolidine-2,5-dione, the two carbonyl oxygens on the pyrrolidine-2,5-dione ring can act as hydrogen bond acceptors, while the long nonanoyl chain is likely to engage in hydrophobic or van der Waals interactions within nonpolar pockets of a receptor.

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. A lower (more negative) score generally indicates a stronger, more favorable interaction. While experimental data for 1-Nonanoylpyrrolidine-2,5-dione is unavailable, we can examine typical docking results for analogous compounds to understand the process. For instance, various pyrrolidine-2,5-dione derivatives have been evaluated as potential inhibitors for targets like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov

Table 1: Illustrative Docking Scores for Related Pyrrolidine-2,5-dione Derivatives This table demonstrates typical binding affinity scores for related compounds against inflammatory enzyme targets, as might be determined in a computational study.

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Potential Interactions Noted |

| N-Aryl Pyrrolidine-2,5-dione | COX-2 | -9.5 | Hydrogen bonding with Ser530, Arg120 |

| N-Cycloalkyl Pyrrolidine-2,5-dione | 5-LOX | -8.2 | Hydrophobic interactions, H-bond with His372 |

| N-Alkyl Pyrrolidine-2,5-dione | TNF-α | -7.8 | Hydrophobic pocket engagement, H-bond with Gly121 |

Note: The data in this table is representative of findings for the compound class and not specific to 1-Nonanoylpyrrolidine-2,5-dione.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. mdpi.com For a ligand-protein complex predicted by docking, an MD simulation can assess its stability and reveal dynamic behavior not captured by the static docking pose. The simulation calculates the trajectory of the complex, showing how the ligand may adjust its conformation within the binding site and how the protein itself might respond. researchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in its initial pose. Furthermore, MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds, to determine their persistence and strength throughout the simulation. researchgate.netmdpi.com This technique is essential for validating docking results and confirming that a potential inhibitor forms a stable, long-lasting complex with its target. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods can predict molecular geometry, charge distribution, and orbital energies, which are fundamental to a molecule's reactivity. For a compound like 1-Nonanoylpyrrolidine-2,5-dione, DFT can be used to calculate its molecular electrostatic potential (MEP), which highlights electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygens of the succinimide (B58015) ring are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding.

Another critical aspect is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Predicted Quantum Chemical Properties for a Model N-Acylpyrrolidine-2,5-dione These values are calculated using DFT methods (e.g., B3LYP/6-311G(d,p)) to illustrate the electronic characteristics.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity, influencing solubility and interactions. |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational strategy used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of a target protein. A library of compounds, which could be sourced from databases like ZINC, is docked into the active site of the target. arxiv.orgyoutube.com The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental testing. 1-Nonanoylpyrrolidine-2,5-dione could be a candidate within such a library screened against enzymes with deep hydrophobic pockets and polar entrances.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on a set of known active molecules (ligands). A computational model or pharmacophore is built based on the shared structural features of these active ligands. The database is then searched for other molecules that fit this model. The pyrrolidine-2,5-dione scaffold is a known feature in many biologically active compounds and could serve as a core fragment in pharmacophore-based searches. nih.gov

In Silico Prediction of Molecular Behavior (Absorption, Distribution, Metabolism, Excretion aspects)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction models are vital for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and avoid late-stage failures. nih.gov Tools like SwissADME and pkCSM are commonly used to estimate these properties based on a molecule's structure. researchgate.net

Table 3: Predicted ADME Properties for 1-Nonanoylpyrrolidine-2,5-dione These properties are estimated using established computational models.

| ADME Parameter | Predicted Value | Implication |

| Absorption | ||

| Lipophilicity (LogP o/w) | ~3.8 | High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. nih.gov |

| Water Solubility (LogS) | -4.5 (Poorly Soluble) | Low water solubility is expected due to the long alkyl chain. |

| Human Intestinal Absorption | High | The high lipophilicity suggests it would be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Likely to readily cross cell membranes. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Molecules with high lipophilicity often cross the BBB. |

| P-glycoprotein (P-gp) Substrate | Yes | Likely to be a substrate for efflux pumps like P-gp, which could limit its accumulation in certain tissues. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of CYP2C9, CYP3A4 | May interfere with the metabolism of other drugs. |

| Excretion | ||

| Total Clearance | Low to Moderate | Clearance would likely depend on the rate of metabolism. |

Analytical Characterization Methodologies for Pyrrolidine 2,5 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Nonanoylpyrrolidine-2,5-dione. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum, the protons of the succinimide (B58015) ring typically appear as a singlet at approximately 2.77 ppm. chemicalbook.com The protons of the nonanoyl chain will exhibit characteristic signals corresponding to their specific chemical environments. For instance, the α-methylene protons adjacent to the carbonyl group are expected to resonate downfield due to the electron-withdrawing effect of the carbonyl. The terminal methyl group of the nonanoyl chain will appear as a triplet at the most upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the succinimide ring will have distinct chemical shifts. The methylene (B1212753) carbons of the succinimide ring will also produce a characteristic signal. The carbon atoms of the nonanoyl chain will each have a unique resonance, allowing for the complete assignment of the carbon skeleton. tandfonline.com Broad signals in the NMR spectrum at room temperature may indicate hindered rotation around the N-C acyl bond, and low-temperature NMR studies can sometimes resolve these into distinct rotamers. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Succinimide Moieties This table is interactive. Users can sort the data by clicking on the column headers.

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Succinimide CH₂ | ~2.77 | Singlet | chemicalbook.com |

Table 2: Representative ¹³C NMR Data for Succinimide Moieties This table is interactive. Users can sort the data by clicking on the column headers.

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| Succinimide C=O | Varies | tandfonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elucidate the structure of 1-Nonanoylpyrrolidine-2,5-dione by analyzing its fragmentation pattern. Electron ionization (EI) is a common method used to generate ions. The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound.

The fragmentation of N-acylsuccinimides often involves cleavage of the N-C amide bond. rsc.org For 1-Nonanoylpyrrolidine-2,5-dione, characteristic fragments would include the succinimide ring and the nonanoyl acylium ion. The fragmentation pattern of alkanes, which is relevant to the nonanoyl chain, typically shows clusters of peaks that are 14 mass units apart, corresponding to the loss of CH₂ groups. libretexts.org The presence of an odd number of nitrogen atoms results in a molecular ion peak with an odd mass-to-charge ratio, a key feature for nitrogen-containing compounds like primary amides. miamioh.edu The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. libretexts.org

Table 3: Common Fragmentation Patterns in Mass Spectrometry This table is interactive. Users can sort the data by clicking on the column headers.

| Functional Group | Fragmentation Behavior | Reference |

|---|---|---|

| Alkanes | Loss of (CH₂)nCH₃ (clusters 14 units apart) | libretexts.org |

| Amides | McLafferty rearrangement in primary amides | libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 1-Nonanoylpyrrolidine-2,5-dione. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

For N-acylsuccinimides, the most prominent features in the IR spectrum are the strong absorption bands of the carbonyl (C=O) groups. Due to the presence of two carbonyl groups in the succinimide ring, both symmetric and anti-symmetric stretching vibrations are observed. The anti-symmetric imide carbonyl stretching vibration typically appears around 1715-1716 cm⁻¹, while the symmetric stretching mode is found at a higher frequency, around 1791-1793 cm⁻¹. nih.gov The C-N stretching vibration of the imide will also be present. The long alkyl chain of the nonanoyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz

Table 4: Characteristic IR Absorption Frequencies for Succinimide Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Imide C=O (anti-symmetric) | ~1716 | Strong | nih.gov |

| Imide C=O (symmetric) | ~1791 | Strong | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like 1-Nonanoylpyrrolidine-2,5-dione, revealing precise bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. tandfonline.comresearchgate.net

Studies on similar N-acylsuccinimides have shown that the succinimide ring is nearly planar. nih.gov The N-acyl group introduces a certain degree of twist to the amide bond. nsf.gov For instance, the crystal structures of N-benzoyl and N-p-nitrobenzoyl succinimides have been determined, providing valuable comparative data. tandfonline.comtandfonline.comepa.gov The crystal packing is often stabilized by intermolecular interactions. mdpi.com The crystallographic data for related pyrrolidine-2,5-dione derivatives are available in crystallographic databases and can serve as a reference. nih.gov

Table 5: Example Crystal Data for a Pyrrolidine-2,5-dione Derivative This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P b c a | researchgate.net |

| a (Å) | 12.137 | nih.gov |

| b (Å) | 10.838 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of 1-Nonanoylpyrrolidine-2,5-dione and for its quantitative analysis. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of such compounds.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For N-acylsuccinimides, a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution is often effective. sielc.comresearchgate.net The detection is usually carried out using a UV detector, as the carbonyl groups of the succinimide ring exhibit UV absorbance. d-nb.info The method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantitative results. bvsalud.org This technique is also suitable for monitoring the stability of the compound and for the isolation of impurities.

Table 6: Typical HPLC Parameters for Pyrrolidine-2,5-dione Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Buffer | sielc.comresearchgate.net |

Spectrophotometric Assays for In Vitro Biological Activity Quantification

Spectrophotometric assays are widely used to quantify the in vitro biological activity of compounds like 1-Nonanoylpyrrolidine-2,5-dione, particularly when they are designed as enzyme inhibitors or acylating agents. These assays are based on measuring the change in absorbance of a solution as a result of a chemical reaction.

For example, if 1-Nonanoylpyrrolidine-2,5-dione is being investigated as an acylating agent for an amino acid or a peptide, a spectrophotometric assay can be developed to monitor the reaction. This could involve using a chromogenic substrate that changes color upon acylation or by monitoring the disappearance of a reactant that absorbs at a specific wavelength. A spectrophotometric assay has been developed for N-hydroxysuccinimide esters, which are structurally related to N-acylsuccinimides, based on the difference in the UV spectrum between the ester and its hydrolysis product. nih.gov Similarly, assays for aminoacyl arylamidases utilize the spectral difference between the substrate and the product, β-naphthylamine. capes.gov.br The choice of the specific assay depends on the biological activity being investigated.

Table 7: Principles of Spectrophotometric Assays This table is interactive. Users can sort the data by clicking on the column headers.

| Assay Principle | Application | Reference |

|---|---|---|

| Difference Spectrum | Monitoring hydrolysis of N-hydroxysuccinimide esters | nih.gov |

Perspectives and Future Directions in Pyrrolidine 2,5 Dione Research

Exploration of Undiscovered Biological Targets and Pathways

A primary avenue for future research lies in identifying novel biological targets for pyrrolidine-2,5-dione derivatives. While current research has identified several key targets, the full scope of their biological interactions remains to be uncovered.

Known and Potential Targets: Derivatives of the pyrrolidine-2,5-dione scaffold have been shown to interact with a variety of biological targets, suggesting a broad therapeutic potential. Key examples include: